Cas no 937636-52-7 (4-(2-Bromo-5-hydroxybenzyl)morpholine)

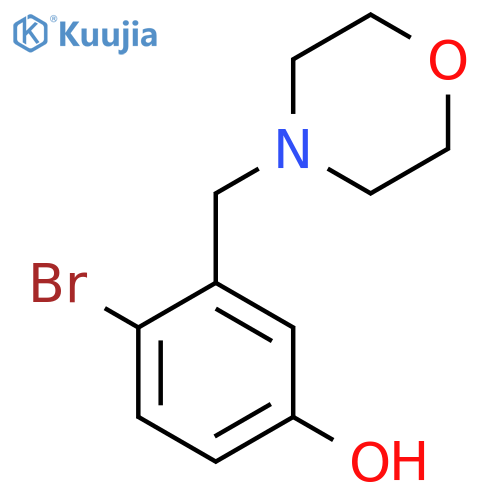

937636-52-7 structure

商品名:4-(2-Bromo-5-hydroxybenzyl)morpholine

CAS番号:937636-52-7

MF:C11H14BrNO2

メガワット:272.138362407684

MDL:MFCD09836706

CID:2143620

4-(2-Bromo-5-hydroxybenzyl)morpholine 化学的及び物理的性質

名前と識別子

-

- 4-bromo-3-(morpholinomethyl)phenol

- 4-(2-Bromo-5-hydroxybenzyl)morpholine

- XWWDNECCSCAZRB-UHFFFAOYSA-N

- Phenol, 4-bromo-3-(4-morpholinylmethyl)-

- Z1133

-

- MDL: MFCD09836706

- インチ: 1S/C11H14BrNO2/c12-11-2-1-10(14)7-9(11)8-13-3-5-15-6-4-13/h1-2,7,14H,3-6,8H2

- InChIKey: XWWDNECCSCAZRB-UHFFFAOYSA-N

- ほほえんだ: BrC1=CC=C(C=C1CN1CCOCC1)O

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 15

- 回転可能化学結合数: 2

- 複雑さ: 197

- トポロジー分子極性表面積: 32.7

4-(2-Bromo-5-hydroxybenzyl)morpholine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB516583-500mg |

4-(2-Bromo-5-hydroxybenzyl)morpholine |

937636-52-7 | 500mg |

€528.60 | 2023-09-02 | ||

| abcr | AB516583-1g |

4-(2-Bromo-5-hydroxybenzyl)morpholine; . |

937636-52-7 | 1g |

€465.90 | 2025-02-17 | ||

| Chemenu | CM530254-1g |

4-Bromo-3-(morpholinomethyl)phenol |

937636-52-7 | 95% | 1g |

$553 | 2022-09-29 | |

| A2B Chem LLC | AX16399-1g |

4-Bromo-3-(morpholinomethyl)phenol |

937636-52-7 | 95% | 1g |

$340.00 | 2024-05-20 | |

| abcr | AB516583-5g |

4-(2-Bromo-5-hydroxybenzyl)morpholine; . |

937636-52-7 | 5g |

€1526.40 | 2025-02-17 | ||

| A2B Chem LLC | AX16399-5g |

4-Bromo-3-(morpholinomethyl)phenol |

937636-52-7 | 95% | 5g |

$1098.00 | 2023-12-29 | |

| abcr | AB516583-1 g |

4-(2-Bromo-5-hydroxybenzyl)morpholine |

937636-52-7 | 1g |

€719.40 | 2023-04-17 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1265292-500mg |

4-(2-Bromo-5-hydroxybenzyl)morpholine |

937636-52-7 | 95+% | 500mg |

¥5139.00 | 2024-04-24 | |

| abcr | AB516583-250mg |

4-(2-Bromo-5-hydroxybenzyl)morpholine; . |

937636-52-7 | 250mg |

€258.80 | 2025-02-17 | ||

| Ambeed | A860946-1g |

4-Bromo-3-(morpholinomethyl)phenol |

937636-52-7 | 95+% | 1g |

$564.0 | 2024-04-16 |

4-(2-Bromo-5-hydroxybenzyl)morpholine 関連文献

-

1. Wide channel dielectrophoresis-based particle exchanger with electrophoretic diffusion compensationRaphaël Tornay,Thomas Braschler,Philippe Renaud Lab Chip, 2009,9, 657-660

-

Pablo Lozano-Reis,Ramón Sayós,José A. Rodriguez,Francesc Illas Phys. Chem. Chem. Phys., 2020,22, 26145-26154

-

Chris H. Greene Faraday Discuss., 2004,127, 413-423

937636-52-7 (4-(2-Bromo-5-hydroxybenzyl)morpholine) 関連製品

- 2171150-05-1((1r,3r)-3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)benzamidocyclobutane-1-carboxylic acid)

- 1353963-61-7(2-Chloro-N-(2,3-dichloro-benzyl)-N-ethyl-acetamide)

- 1375474-07-9(2-methyl-1-propyl-1H-indole-3-sulfonyl chloride)

- 64328-63-8(4-(Hexyloxy)benzohydrazide)

- 1049735-43-4(4-(3,4,5-Trimethoxyphenyl)-1,3-thiazol-2-ylamine Hydrochloride)

- 562792-85-2(6-(4-Ethylphenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde)

- 2002785-62-6(tert-butyl 1-(bromomethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate)

- 1804271-08-6(6-Trifluoromethyl-1H-benzimidazole-5-sulfonyl chloride)

- 1172303-60-4(2-{4-(2-ethoxynaphthalene-1-carbonyl)piperazin-1-ylmethyl}-1-methyl-1H-1,3-benzodiazole)

- 2172457-51-9(3-3-ethoxy-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methylbutanamido-2-methylpropanoic acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:937636-52-7)4-(2-Bromo-5-hydroxybenzyl)morpholine

清らかである:99%

はかる:1g

価格 ($):508.0